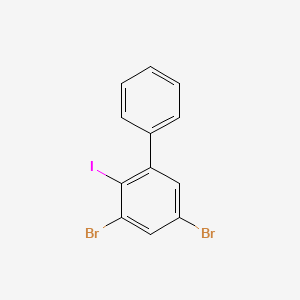
3,5-Dibromo-2-iodo-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-iodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to the biphenyl structure. Biphenyl compounds are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodobiphenyl with a dibromo-substituted boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.
Industrial Production Methods
Industrial production of 3,5-Dibromo-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar cross-coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The scalability of these reactions makes them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent example where the compound can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biphenyl derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-iodo-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and liquid crystals
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These halogen atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the bromine and iodine atoms, which can stabilize or destabilize reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromobiphenyl: Similar structure but lacks the iodine atom.
4,4’-Dibromo-2-iodo-1,1’-biphenyl: Another biphenyl derivative with different substitution patterns
Uniqueness
3,5-Dibromo-2-iodo-1,1’-biphenyl is unique due to the specific arrangement of bromine and iodine atoms, which imparts distinct reactivity and properties. This unique substitution pattern allows for selective functionalization and applications in various fields .
Eigenschaften
Molekularformel |
C12H7Br2I |
|---|---|
Molekulargewicht |
437.90 g/mol |
IUPAC-Name |
1,5-dibromo-2-iodo-3-phenylbenzene |
InChI |
InChI=1S/C12H7Br2I/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
SMKVFXSAGSVHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


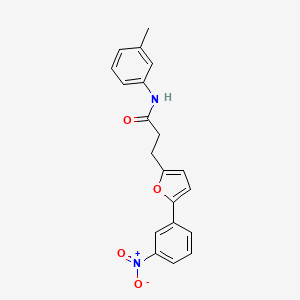
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
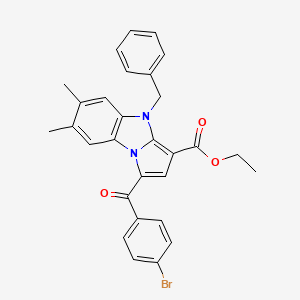
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
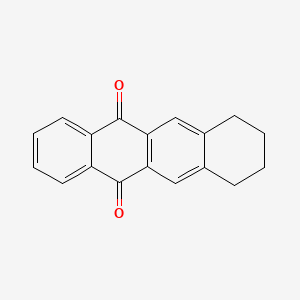

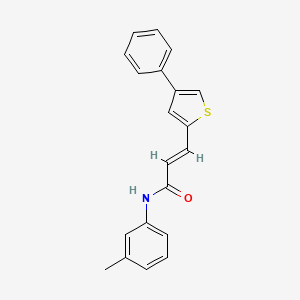
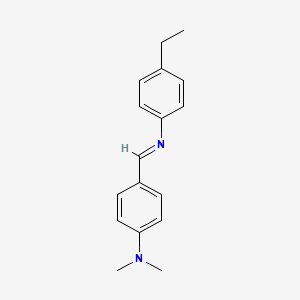
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
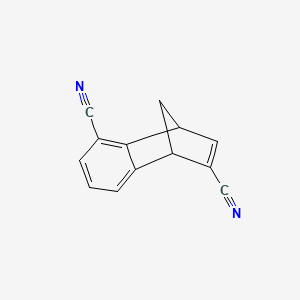
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
